(1R,3R)-1-Methoxy-1,3-dimethylcyclohexane
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Overview
Description
(1R,3R)-1-Methoxy-1,3-dimethylcyclohexane is an organic compound with a cyclohexane ring substituted with a methoxy group and two methyl groups at the 1 and 3 positions The stereochemistry of the compound is specified by the (1R,3R) configuration, indicating the spatial arrangement of the substituents around the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-1-Methoxy-1,3-dimethylcyclohexane typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexane derivative, such as 1,3-dimethylcyclohexanol.
Methoxylation: The hydroxyl group at the 1-position is converted to a methoxy group using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydride.
Stereoselective Synthesis: The stereochemistry is controlled through the use of chiral catalysts or reagents to ensure the (1R,3R) configuration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Optimization: Using optimized reaction conditions to maximize yield and selectivity.
Purification: Employing techniques such as distillation or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,3R)-1-Methoxy-1,3-dimethylcyclohexane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products
Oxidation: Formation of 1,3-dimethylcyclohexanone.
Reduction: Formation of 1,3-dimethylcyclohexanol.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,3R)-1-Methoxy-1,3-dimethylcyclohexane has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,3R)-1-Methoxy-1,3-dimethylcyclohexane involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing the compound’s biological activity. The stereochemistry plays a crucial role in determining the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
(1S,3S)-1-Methoxy-1,3-dimethylcyclohexane: The enantiomer of the compound with different stereochemistry.
1-Methoxy-1,3-dimethylcyclohexane: Without specified stereochemistry, representing a racemic mixture.
1,3-Dimethylcyclohexanol: The corresponding alcohol without the methoxy group.
Uniqueness
(1R,3R)-1-Methoxy-1,3-dimethylcyclohexane is unique due to its specific (1R,3R) configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, biological activity, and interactions with other molecules, making it valuable for various applications.
Properties
CAS No. |
646526-34-3 |
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Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(1R,3R)-1-methoxy-1,3-dimethylcyclohexane |
InChI |
InChI=1S/C9H18O/c1-8-5-4-6-9(2,7-8)10-3/h8H,4-7H2,1-3H3/t8-,9-/m1/s1 |
InChI Key |
JSJILBAOOSBDMP-RKDXNWHRSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@@](C1)(C)OC |
Canonical SMILES |
CC1CCCC(C1)(C)OC |
Origin of Product |
United States |
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